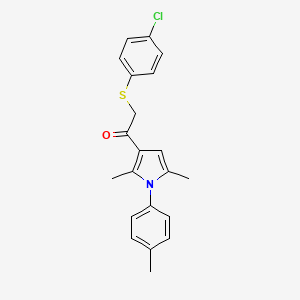
2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of thioethers and ketones This compound is characterized by the presence of a 4-chlorophenylthio group and a 2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorothiophenol with 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require a base like triethylamine and are often conducted in polar aprotic solvents like acetonitrile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may involve in vitro assays to evaluate its efficacy against various cell lines.
Medicine: Potential use as a lead compound in drug discovery and development. Its structural features may be optimized to enhance its pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-((4-bromophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a bromine atom instead of chlorine.
2-((4-methylphenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a methyl group instead of chlorine.
2-((4-nitrophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-chlorophenyl)thio)-1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)ethanone imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, polarity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNOS/c1-14-4-8-18(9-5-14)23-15(2)12-20(16(23)3)21(24)13-25-19-10-6-17(22)7-11-19/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVCJDCCMXZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
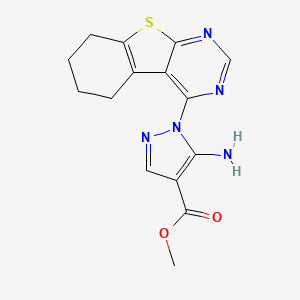
![1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B7726930.png)
![4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7726936.png)
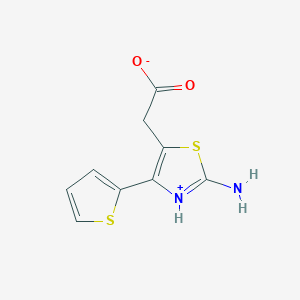

![[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thiol](/img/structure/B7726964.png)
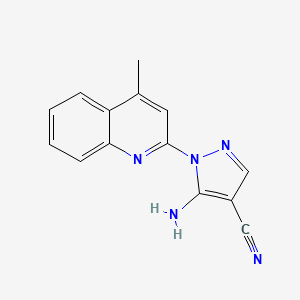
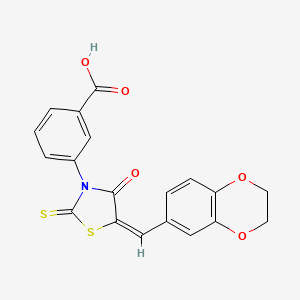
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide](/img/structure/B7726987.png)
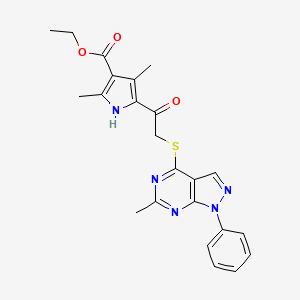
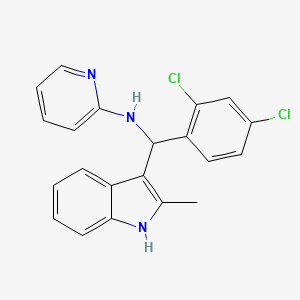
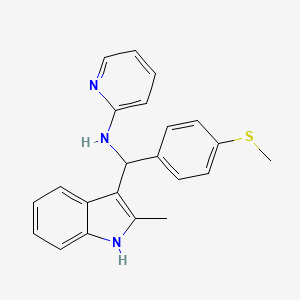
![N-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B7727026.png)
![3-[5-(4-Bromophenyl)-7-(3-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B7727034.png)
